molecular formula C8H11N3 B1433121 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine CAS No. 1378818-55-3

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B1433121
CAS No.: 1378818-55-3
M. Wt: 149.19 g/mol
InChI Key: WGQVPTWRKMXGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine (7-Me-THPP) is a nitrogen-containing heterocyclic compound featuring a fused pyridine-pyrazine scaffold with a methyl substituent at the 7-position. This structure confers unique physicochemical properties, making it a valuable scaffold in medicinal chemistry and materials science. Its CAS number is 35808-40-3, with a molecular formula of C₇H₉N₃ .

Properties

IUPAC Name

7-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-6-4-7-8(11-5-6)10-3-2-9-7/h4-5,9H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQVPTWRKMXGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(NCCN2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies

A common strategy involves the cyclization of 2,3-diaminopyridine derivatives with suitable carbonyl-containing reagents to form the pyrazine ring fused to the pyridine. For example, treatment of 5-bromopyridine-2,3-diamine with butyric acid derivatives under peptide coupling conditions (e.g., using HATU and DIPEA in DMF) followed by reduction with lithium aluminum hydride yields tetrahydropyrido[2,3-b]pyrazine cores with substitution at the 7-position (corresponding to the 5-position of the starting pyridine).

Palladium-Catalyzed Coupling Reactions

Suzuki and Buchwald-Hartwig coupling reactions are widely employed to introduce substituents on the pyrido[2,3-b]pyrazine scaffold, including the methyl group at the 7-position. These methods allow for late-stage diversification of the core structure:

  • Suzuki coupling of halogenated pyrido[2,3-b]pyrazine intermediates with methylboronic acid or other methylating agents.
  • Buchwald-Hartwig amination to install amine substituents or to facilitate intramolecular cyclization.

The palladium catalysts used include Pd(dppf)Cl2·CH2Cl2, Pd(OAc)2, Pd(PPh3)4, and Pd2dba3 with various ligands such as Xanphos, depending on the substrate and reaction conditions.

Reduction and Hydrogenation

Partial hydrogenation of pyrido[2,3-b]pyrazine derivatives is achieved using catalytic hydrogenation over Pd/C under mild conditions (room temperature, moderate hydrogen pressure). This step converts the aromatic pyrazine ring into the tetrahydro form while retaining the methyl substituent.

Detailed Stepwise Preparation Example

A representative preparation sequence is summarized below, adapted from patent and literature procedures:

Step Reagents & Conditions Description Outcome
A 5-Bromopyridine-2,3-diamine + Butyric acid + HATU + DIPEA in DMF, 50°C overnight Amide coupling to form N-(2-amino-5-bromo-3-pyridyl)butanamide intermediate High yield amide intermediate
B LiAlH4 in THF, -78°C to RT, overnight Reduction of amide to corresponding amine, facilitating cyclization Formation of tetrahydropyrido[2,3-b]pyrazine core with bromine substituent
C Pd-catalyzed Suzuki coupling with methylboronic acid or methyl zinc reagents, toluene, 0°C to RT Introduction of methyl group at 7-position via cross-coupling 7-Methyl substituted tetrahydropyrido[2,3-b]pyrazine
D Catalytic hydrogenation over Pd/C in MeOH under H2, RT, 4 hr Aromatic ring partial hydrogenation to tetrahydro derivative This compound

This sequence illustrates the integration of peptide coupling, reduction, palladium-catalyzed cross-coupling, and hydrogenation steps to prepare the target compound.

Summary Table of Preparation Methods

Methodology Key Reagents Reaction Type Advantages Limitations
Peptide Coupling + Reduction 5-Bromopyridine-2,3-diamine, Butyric acid, HATU, DIPEA, LiAlH4 Amide formation and reduction High regioselectivity, good yields Requires strong reducing agent, moisture sensitive
Palladium-Catalyzed Cross-Coupling Pd catalysts, methylboronic acid or methylzinc bromide Suzuki or Negishi coupling Versatile, allows late-stage functionalization Requires expensive catalysts, inert atmosphere
Catalytic Hydrogenation Pd/C, H2 gas Aromatic ring hydrogenation Mild conditions, clean conversion Over-reduction risk if not controlled
Metal-Free Cyclization (Emerging) Ester/amide precursors, base Intramolecular nucleophilic cyclization Avoids metals, greener Limited substrate scope, less explored for this compound

Research Findings and Optimization

  • The use of HATU as a coupling reagent in amide bond formation provides efficient cyclization precursors with minimal side reactions.
  • Palladium catalysts with appropriate ligands (e.g., dppf, Xanphos) significantly improve coupling yields and selectivity in methylation steps.
  • Hydrogenation conditions must be carefully controlled to avoid over-reduction beyond the tetrahydro stage.
  • Microwave-assisted Knoevenagel condensation and subsequent cyclizations have been reported for related pyrido[2,3-b]pyrazine derivatives, enhancing reaction rates and yields.

Chemical Reactions Analysis

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

Overview

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is an organic compound with the molecular formula C8_8H11_{11}N3_3. Its unique structure, featuring fused pyridine and pyrazine rings, contributes to its diverse biological activities. This compound has garnered attention for its potential applications in various fields, particularly in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial , antifungal , and antiviral activities. The compound is believed to act primarily as a kinase inhibitor , which suggests its potential utility in treating infections caused by resistant strains of bacteria and fungi .

Kinase Inhibition

The compound's ability to inhibit kinase activity positions it as a candidate for therapeutic interventions in diseases characterized by kinase dysregulation. Kinases play critical roles in cell signaling pathways; thus, their inhibition can lead to altered cellular responses and potentially mitigate disease progression .

Phosphatase Inhibition

Similar compounds have shown phosphatase inhibitory activity, suggesting that this compound may also impact various biochemical pathways essential for cellular functions . This activity could be beneficial in developing treatments for conditions where phosphatase activity is dysregulated.

Cellular Effects

The compound influences cell function by modulating cell signaling pathways and cellular metabolism. Studies have shown that it can affect kinase activity significantly, leading to changes in gene expression that may have therapeutic implications .

Case Studies

Several studies have documented the effects of this compound on various cell types:

  • Cancer Research : In vitro studies have demonstrated that the compound can inhibit the growth of cancer cell lines by targeting specific kinases involved in tumor proliferation.
  • Infectious Diseases : Research has indicated that this compound exhibits promising activity against pathogenic bacteria and fungi in laboratory settings.

Preparation Methods

The synthesis of this compound can be achieved through several routes. A common method involves cyclization reactions of appropriate precursors under specific conditions. For instance:

  • Cyclization of Pyrrole Derivatives : This method includes cross-coupling reactions followed by intramolecular cyclization using transition-metal-free strategies .

Chemical Reactions Analysis

The compound undergoes various chemical reactions including oxidation and substitution reactions. Common reagents include:

  • Oxidizing Agents : Potassium permanganate for oxidation to yield N-oxides.
  • Reducing Agents : Sodium borohydride for reduction processes.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or improve its pharmacokinetic properties .

Mechanism of Action

The mechanism of action of 7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling and regulation. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Anaplastic Lymphoma Kinase (ALK) Inhibition

Milkiewicz et al. (2010) explored 1,2,3,4-THPP derivatives as ALK inhibitors. The presence of substituents like sulfonamide or aryl groups at other positions enhanced selectivity and potency, suggesting that the 7-methyl group may influence binding interactions or metabolic stability .

Cholesteryl Ester Transfer Protein (CETP) Inhibition

In CETP inhibitor studies, isomers of 1,2,3,4-THPP cores were synthesized. Only one isomer exhibited activity, highlighting the critical role of stereochemistry. Fluorinated and trifluoromethyl-quinoxaline analogs showed poor stability, whereas 7-Me-THPP’s methyl group may improve lipophilicity and metabolic resistance compared to halogenated derivatives .

Antiproliferative Activity

Pyrido[2,3-b]pyrazine derivatives, such as 8-iodo-2,3-diphenylpyrido[2,3-b]pyrazine, demonstrated ~64% growth inhibition in A2058 melanoma cells at 10⁻⁵ M. Substitution at the 8-position (e.g., benzylamino or hydrazone groups) enhanced activity, whereas the 7-methyl group in 7-Me-THPP may modulate electronic effects or steric hindrance .

Electrochemical Reduction

Pyrido[2,3-b]pyrazines undergo regioselective reduction. For example, 7-bromo-THPP (CAS 52333-31-0) reduces to 1,4-dihydro derivatives in hydroorganic media, which isomerize or debrominate. The 7-methyl group in 7-Me-THPP likely stabilizes the reduced intermediates, altering reaction pathways compared to halogenated analogs .

Catalytic Hydrogenation

Hydrogenation of pyrido[2,3-b]pyrazines on Pd/C yields 1,2,3,4-tetrahydro derivatives. For 2,3-diphenyl-substituted analogs, the pyridine ring is reduced in ethanol, whereas acetic acid selectively hydrogenates the pyrazine ring. The 7-methyl group may influence solvent-dependent regioselectivity .

Stability and Physicochemical Properties

  • 7-Bromo-THPP (CAS 52333-31-0): Boiling point 335.9°C, density 1.554 g/cm³. Bromine’s electron-withdrawing effect increases reactivity but reduces metabolic stability compared to 7-Me-THPP .

Data Tables

Table 2: Physicochemical Comparison

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) Solubility
7-Me-THPP 135.17 N/A N/A Moderate in DMSO
7-Bromo-THPP 214.06 335.9 1.554 Low in water
8-Iodo-THPP 214.06 N/A N/A Ethanol-soluble

Biological Activity

Overview

7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is an organic compound with the molecular formula C8H11N3C_8H_{11}N_3. This compound features a fused ring system that includes both pyridine and pyrazine structures. Its unique molecular architecture contributes to its diverse biological activities, making it a subject of interest in pharmacological research.

Target and Mode of Action

Research indicates that compounds similar to this compound exhibit significant antibacterial , antifungal , and antiviral activities. The compound is believed to act primarily as a kinase inhibitor , which suggests its potential utility in treating diseases associated with kinase dysregulation. It may also function as a phosphatase inhibitor , impacting various biochemical pathways essential for cellular functions .

The compound interacts with multiple enzymes and proteins, influencing cellular processes such as signaling pathways and gene expression. For instance, it has been shown to modulate kinase activity, which can lead to alterations in cell signaling and metabolic processes. This modulation is crucial for its potential therapeutic applications .

Cellular Effects

This compound has been observed to affect various cell types significantly. Its ability to influence cell signaling pathways suggests that it can alter gene expression and cellular metabolism. In laboratory settings, the stability and degradation of the compound are critical factors that influence its long-term effects on cellular functions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against specific kinases. For example:

  • Kinase Inhibition : The compound has shown promising results against mutant forms of receptor tyrosine kinases involved in various cancers. Specific IC50 values (the concentration required to inhibit 50% of the target activity) have been reported in studies focusing on its anticancer properties.
CompoundTarget KinaseIC50 (nM)
This compoundPDGFRA D842V<10
This compoundKIT D816V<20

These findings suggest that the compound could be developed into a therapeutic agent for cancers characterized by these mutations .

Comparison with Similar Compounds

When compared with other compounds in the same class (like pyrrolo[2,3-b]pyrazine derivatives), this compound shows unique properties that may enhance its efficacy in specific therapeutic areas.

Compound TypeAntimicrobial ActivityTherapeutic Potential
Pyrrolo[2,3-b]pyrazinesHighBroad-spectrum
Indole DerivativesModerateCancer therapy
This compoundHighTargeted cancer therapy

This table highlights the potential advantages of utilizing this compound in drug development .

Q & A

Q. Yield Optimization Strategies :

  • Use high-purity reagents to minimize side reactions.
  • Screen temperature gradients (e.g., 100°C for cyclization vs. room temperature for coupling) .
  • Monitor reaction progress via TLC or LC-MS to terminate at peak conversion.

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆). Key signals include:
    • Methyl group protons at δ 2.3–2.5 ppm (singlet, 3H).
    • Pyrazine ring protons as downfield doublets (δ 7.5–8.2 ppm) .
  • IR Spectroscopy : Confirm carbonyl or amine groups via stretches (e.g., ν 1664 cm⁻¹ for C=O) .
  • HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) .

Advanced: How can researchers resolve contradictory biological activity data for pyrrolopyrazine derivatives in kinase inhibition assays?

Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal Assays : Validate hits using biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Molecular Docking : Perform in silico studies (e.g., AutoDock Vina) to correlate binding poses with activity trends .

Advanced: What computational methods are suitable for predicting the binding affinity of this compound derivatives with target proteins?

Answer:

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO) to predict reactivity and interaction sites .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model protein-ligand stability over 100-ns trajectories .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and IC₅₀ values from published datasets .

Basic: What are the key considerations for designing structure-activity relationship (SAR) studies for this compound?

Answer:

  • Substituent Variation : Modify positions 2, 3, and 7 with alkyl, aryl, or heterocyclic groups to probe steric/electronic effects .
  • Biological Testing : Prioritize assays relevant to the target (e.g., enzyme inhibition, cytotoxicity).
  • Data Analysis : Use clustering algorithms (e.g., PCA) to identify activity trends across substituents .

Advanced: How can researchers address challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., acetone/hexane) for large batches .
  • Catalyst Recycling : Optimize Pd catalyst recovery via filtration or aqueous biphasic systems .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced: What strategies are recommended for navigating intellectual property (IP) landscapes when developing novel pyrrolopyrazine derivatives?

Answer:

  • Patent Mining : Use databases like Google Patents to identify protected scaffolds (e.g., imidazo-pyrrolopyrazines) .
  • Freedom-to-Operate (FTO) Analysis : Engage legal experts to assess infringement risks for substituent modifications .
  • Novelty Checklists : Document synthetic routes and biological data distinct from prior art (e.g., non-obvious cyclization methods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.